N-Acetyllactosamine 6-Sulfate Sodium Salt
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Overview
Description
N-Acetyllactosamine 6-Sulfate Sodium Salt is an organic salt composed of N-acetyllactosamine 6-sulfate and sodium ions. It is commonly used in biochemical research, particularly in the study of glycoprotein interactions and signal transduction. This compound serves as a model for sugar chain modifications and is utilized to investigate cell-to-cell interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Acetyllactosamine 6-Sulfate Sodium Salt typically involves the introduction of a sulfate group into the N-acetyllactosamine molecule, followed by a reaction with sodium hydroxide to form the sodium salt. The synthetic route can be summarized as follows:
Sulfation: N-Acetyllactosamine is treated with a sulfating agent, such as sulfur trioxide-pyridine complex, under controlled conditions to introduce the sulfate group at the 6-position.
Neutralization: The resulting N-Acetyllactosamine 6-sulfate is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Sulfation: Large quantities of N-Acetyllactosamine are sulfated using industrial-grade sulfating agents.
Purification: The crude product is purified through crystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-Acetyllactosamine 6-Sulfate Sodium Salt undergoes various chemical reactions, including:
Substitution Reactions: The sulfate group can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield N-Acetyllactosamine and sulfuric acid.
Common Reagents and Conditions
Sulfating Agents: Sulfur trioxide-pyridine complex is commonly used for sulfation.
Neutralizing Agents: Sodium hydroxide is used for neutralization.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various derivatives of N-Acetyllactosamine can be formed.
Hydrolysis Products: N-Acetyllactosamine and sulfuric acid are the primary products of hydrolysis.
Scientific Research Applications
N-Acetyllactosamine 6-Sulfate Sodium Salt has a wide range of applications in scientific research:
Biochemistry: It is used to study glycoprotein interactions and signal transduction pathways.
Mechanism of Action
N-Acetyllactosamine 6-Sulfate Sodium Salt exerts its effects by interacting with specific molecular targets and pathways:
Glycoprotein Interactions: The compound binds to glycoproteins, influencing their structure and function.
Signal Transduction: It modulates signal transduction pathways by affecting glycoprotein-mediated signaling.
Enzyme Substrate: The compound acts as a substrate for enzymes such as fucosyltransferases and sialyltransferases, facilitating the study of these enzymes’ activities.
Comparison with Similar Compounds
Similar Compounds
N-Acetyllactosamine: A precursor to N-Acetyllactosamine 6-Sulfate Sodium Salt, lacking the sulfate group.
N-Acetylglucosamine 6-Sulfate: Similar in structure but differs in the sugar moiety.
Keratan Sulfate: A larger glycosaminoglycan containing N-Acetyllactosamine 6-Sulfate units.
Uniqueness
This compound is unique due to its specific sulfation at the 6-position, which imparts distinct biochemical properties. This modification enhances its utility in studying glycoprotein interactions and signal transduction, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
sodium;[(3S,4R,5S,6R)-5-acetamido-4,6-dihydroxy-3-[(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO14S.Na/c1-4(17)15-7-9(19)12(6(27-13(7)22)3-26-30(23,24)25)29-14-11(21)10(20)8(18)5(2-16)28-14;/h5-14,16,18-22H,2-3H2,1H3,(H,15,17)(H,23,24,25);/q;+1/p-1/t5?,6?,7-,8-,9+,10-,11-,12+,13+,14-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBYWGBGWQCPKW-NVKSKNAHSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@H]1O)COS(=O)(=O)[O-])O[C@H]2[C@H]([C@H]([C@H](C(O2)CO)O)O)O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24NNaO14S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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